![molecular formula C19H19Cl2N3O2 B317365 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B317365.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Dichlorobenzamide: The acetylated piperazine is coupled with 2,5-dichlorobenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anti-biofilm properties.
Biological Studies: The compound is used in studies related to DNA gyrase inhibition, which is crucial for understanding its antibacterial mechanism.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceutical agents and fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound binds to the DNA gyrase-DNA complex, preventing the supercoiling of DNA and thereby inhibiting bacterial growth . This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide is unique due to its hybrid structure, combining the piperazine moiety with the dichlorobenzamide group . This hybrid structure allows for a new binding mode to DNA gyrase, potentially offering advantages over traditional fluoroquinolones, such as improved activity against resistant bacterial strains and anti-biofilm properties .
Properties
Molecular Formula |
C19H19Cl2N3O2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-13(25)23-8-10-24(11-9-23)16-5-3-15(4-6-16)22-19(26)17-12-14(20)2-7-18(17)21/h2-7,12H,8-11H2,1H3,(H,22,26) |
InChI Key |
NMCXBNRVXHRHGS-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


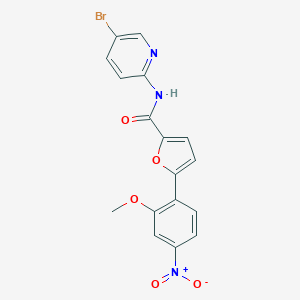
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}nicotinamide](/img/structure/B317285.png)
![N-[2-METHOXY-4-(4-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B317286.png)
![N-[4-({2-nitrobenzoyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B317288.png)
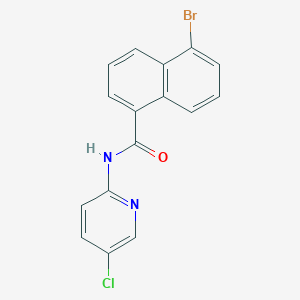
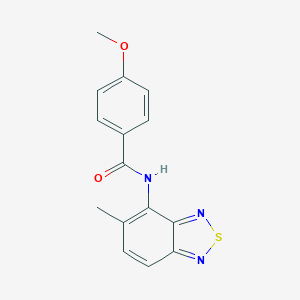
![N-[4-(diethylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B317295.png)
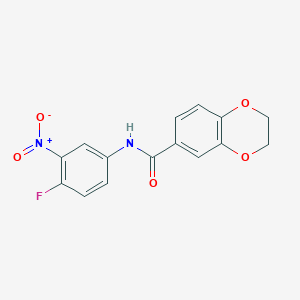
![Ethyl 2-{[5-(3-bromophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317297.png)
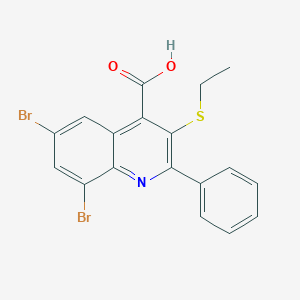
![ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317301.png)
![(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B317302.png)
![5-{[5-(2-Fluorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B317305.png)
![1-(4-Ethylphenyl)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B317306.png)
